1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
Description
1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone (CAS: 1354000-31-9) is a chiral piperidine derivative featuring an ethyl-(2-hydroxyethyl)amino substituent at the 3-position of the piperidine ring and an acetyl group at the 1-position. Its molecular weight is 214.31 g/mol, and its (R)-configuration is critical for stereoselective interactions in biological systems . The compound’s structure combines a polar 2-hydroxyethyl group (enhancing solubility) with a lipophilic ethyl chain, making it a versatile scaffold for pharmaceutical and chemical applications.
Properties
IUPAC Name |
1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-12(7-8-14)11-5-4-6-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXLWGBERAEML-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the ketone regenerates the hydroxyethyl group.
Scientific Research Applications
Introduction to 1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
This compound, with the CAS number 1354000-31-9, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure suggests potential applications in various therapeutic areas, including neuropharmacology and oncology. This article explores its scientific research applications, supported by data tables and case studies.
Neuropharmacology
Research indicates that compounds similar to this compound may exhibit effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This modulation can be crucial for developing treatments for conditions such as depression and anxiety disorders.
Case Study: Dopaminergic Modulation
A study explored the effects of piperidine derivatives on dopaminergic receptors, highlighting their potential as novel antidepressants. The specific interactions of compounds with dopamine D2 receptors were analyzed, showing promising results for future drug development .
Oncology
The compound's structure suggests potential applications in cancer therapy, particularly in targeting specific cancer cell lines through selective inhibition mechanisms.
Case Study: Targeting MLL Leukemia
In a recent study, a related compound demonstrated significant inhibitory activity against MLL leukemia cells at submicromolar concentrations. The findings suggest that structural modifications can enhance selectivity and potency against specific cancer types, indicating a pathway for further research into derivatives of this compound .
Antimicrobial Activity
There is emerging evidence that piperidine-based compounds possess antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents.
Case Study: Antimicrobial Surfaces
Research has indicated that compounds similar to this piperidine derivative can be integrated into surfaces to create antimicrobial properties, potentially useful in medical devices and hospital environments .
Mechanism of Action
The mechanism of action of 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Piperidine Derivatives
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28)
- Structure : These derivatives replace the hydroxyethyl group with a tetrazole ring and aryl substituents.
- Synthesized via nucleophilic substitution (piperidine with chloroacetyl intermediates), with yields dependent on aryl substituent reactivity .
- Applications : Primarily explored for antimicrobial activity, though specific data for the target compound are unavailable.
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone
- Structure: Features a nitrobenzylamino group instead of the ethyl-hydroxyethyl chain.
- Synthesized via reductive amination, highlighting divergent synthetic routes compared to the target compound .
Pyrimidoindole Derivatives (e.g., (R)-28)
- Structure : Incorporates a pyrimido[4,5-b]indole core linked to the piperidine-acetyl group.
- Key Differences :
Non-Piperidine Analogues
Pyrrolidine Derivatives (e.g., 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone)
- Structure : Replaces piperidine with a five-membered pyrrolidine ring.
- Key Differences :
Vandetanib Derivatives with Nitroimidazole Groups
- Structure : Quinazoline-nitroimidazole hybrids with piperidine-acetyl linkers.
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Solubility : The target compound’s hydroxyethyl group improves aqueous solubility compared to nitro- or tetrazole-containing analogs.
- Stereochemical Impact : The (R)-configuration in the target compound may offer advantages in target binding over racemic mixtures (e.g., ’s diastereomeric hydroxymethyl derivative).
Biological Activity
1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone, with the CAS number 1354000-31-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 214.3 g/mol. The predicted boiling point is around 381.5 °C, and the density is approximately 1.07 g/cm³ .
The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring and the ethyl-(2-hydroxy-ethyl)-amino side chain. These components are known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Cytotoxic Effects : In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines. Research indicates that these compounds may inhibit specific kinases involved in cell proliferation, leading to reduced viability of cancer cells.
- Neuropharmacological Effects : The compound's potential as a neuroprotective agent has been explored in various models of neurodegeneration. It appears to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive function.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
